5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 3,5-dichlorobenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 3,5-dichlorobenzenecarboxylate is a synthetic organic compound that features a unique combination of a thiazole ring, a pyridine ring, and a dichlorobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 3,5-dichlorobenzenecarboxylate typically involves multi-step organic synthesis. One common route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.
Pyridine Ring Introduction: The pyridine ring can be introduced through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of pyridine reacts with a halogenated thiazole intermediate in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the thiazole-pyridine intermediate with 3,5-dichlorobenzoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for the Hantzsch synthesis and large-scale palladium-catalyzed coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the thiazole ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the nitro groups (if present) on the aromatic rings, converting them to amines.
Substitution: The dichlorobenzene moiety can undergo nucleophilic aromatic substitution, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium thiolate (NaSMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Substitution: Substituted aromatic compounds with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry
In chemistry, 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 3,5-dichlorobenzenecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural motifs are common in bioactive molecules, making it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where thiazole and pyridine derivatives have shown efficacy.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique electronic and steric properties provided by the thiazole and pyridine rings.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 3,5-dichlorobenzenecarboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the pyridine ring can act as a ligand for metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Pyridinyl)-1,3-thiazole Derivatives: These compounds share the thiazole and pyridine rings but lack the dichlorobenzene moiety.
3,5-Dichlorobenzoic Acid Esters: These compounds have the dichlorobenzene moiety but different esterifying groups.
Uniqueness
5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 3,5-dichlorobenzenecarboxylate is unique due to the combination of its structural elements, which confer specific electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of new drugs or materials with specific functionalities.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
(5-methyl-2-pyridin-4-yl-1,3-thiazol-4-yl) 3,5-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2S/c1-9-14(20-15(23-9)10-2-4-19-5-3-10)22-16(21)11-6-12(17)8-13(18)7-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNGYYLDCXFGGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=NC=C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.